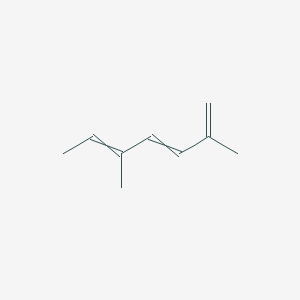
2,5-Dimethylhepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylhepta-1,3,5-triene is an organic compound with the molecular formula C9H14. It is a conjugated diene, meaning it has alternating double and single bonds between carbon atoms. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhepta-1,3,5-triene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 2,5-dimethylhepta-1,3,5-triyne. This reaction is carried out under controlled conditions using a palladium catalyst on carbon (Pd/C) and hydrogen gas. The reaction is carefully monitored to ensure selective hydrogenation, avoiding over-reduction to alkanes .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often use similar catalysts and reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced monitoring systems ensures consistent product quality.
化学反応の分析
Types of Reactions: 2,5-Dimethylhepta-1,3,5-triene undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with halogens (e.g., bromine) and hydrogen halides (e.g., HCl) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form diols or carboxylic acids, depending on the reaction conditions.
Cycloaddition: The compound participates in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Cycloaddition: Dienophiles such as maleic anhydride under thermal conditions.
Major Products:
Halogenation: 2,5-Dibromo-2,5-dimethylheptane.
Oxidation: 2,5-Dimethylheptane-1,3,5-triol or 2,5-dimethylheptanoic acid.
Cycloaddition: Cyclohexene derivatives with various substituents.
科学的研究の応用
2,5-Dimethylhepta-1,3,5-triene has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
作用機序
The mechanism of action of 2,5-Dimethylhepta-1,3,5-triene in chemical reactions involves the interaction of its conjugated double bonds with electrophiles or nucleophiles. The compound’s conjugated system allows for resonance stabilization of intermediates, facilitating various addition and cycloaddition reactions . In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects.
類似化合物との比較
1,6-Dimethylhepta-1,3,5-triene: Another conjugated diene with similar reactivity but different substitution patterns.
2,4-Hexadiene: A simpler conjugated diene used in similar types of reactions.
2,5-Dimethyl-2,4-hexadiene: A structurally related compound with different reactivity due to the position of double bonds.
Uniqueness: 2,5-Dimethylhepta-1,3,5-triene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its conjugated system provides a versatile platform for various synthetic applications, making it a valuable compound in both research and industry .
特性
CAS番号 |
88001-26-7 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
2,5-dimethylhepta-1,3,5-triene |
InChI |
InChI=1S/C9H14/c1-5-9(4)7-6-8(2)3/h5-7H,2H2,1,3-4H3 |
InChIキー |
COQXDMOQOGUJRU-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C=CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


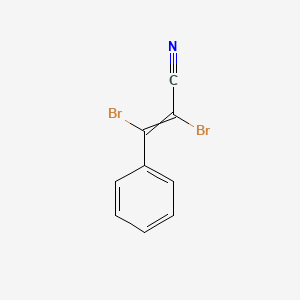
![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)

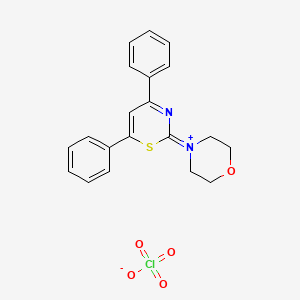
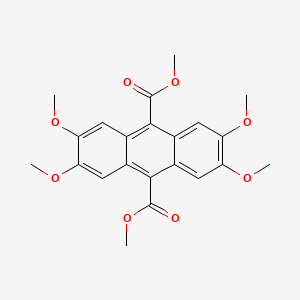

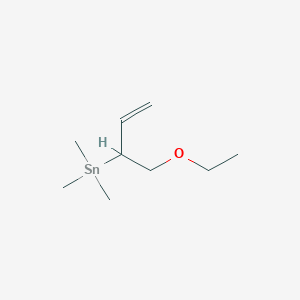

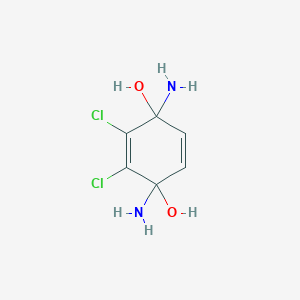
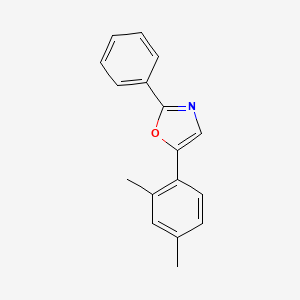
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
